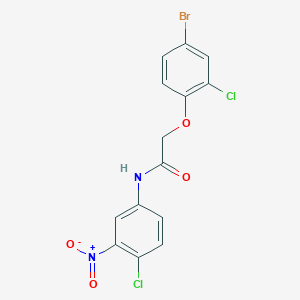

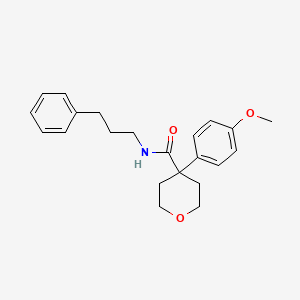

![molecular formula C22H23NO3 B4623685 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)

4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazolone derivatives, including those similar to 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, can be achieved through multiple methods. One approach involves a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones to construct 4-aminomethylidene isoxazolone derivatives, offering a new protocol for synthesizing this class of compounds (Zhu et al., 2019). Additionally, a convenient synthesis route involves the three-component reaction of ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine or under solvent-free conditions, highlighting the versatility in synthesizing 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones (Ablajan & Xiamuxi, 2011).

Molecular Structure Analysis

Crystallographic and theoretical studies have been conducted on isoxazolone derivatives to understand their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps. For instance, arylidene-isoxazolone compounds have been characterized by IR spectroscopy and single-crystal X-ray diffraction, revealing different configurations at the exocyclic C=C bond in the solid state. These findings were supported by density functional theory (DFT) calculations, which accurately reproduced the crystal structure and provided insight into the thermodynamic energy related to configurational isomer models (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone compounds participate in various chemical reactions, offering insights into their reactivity and the potential for functional group transformations. For example, the reaction of 4,5-polymethylene-substituted 2-isoxazolines with metal carbonyls resulted in the formation of ketones through N–O and C–C bond cleavage, demonstrating the versatility of isoxazolones in chemical synthesis (Nitta et al., 1985).

Physical Properties Analysis

The physical properties of isoxazolone derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. While specific data on 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone was not found, studies on related compounds provide a framework for understanding the physical characteristics of isoxazolones. These properties are often investigated through spectroscopic methods and X-ray crystallography, as seen in the structural analysis of isoxazolone compounds.

Chemical Properties Analysis

Isoxazolones exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to participate in cycloaddition reactions. The chemistry of 5(2H)-isoxazolones illustrates novel conversion of positional isomers, showcasing the dynamic nature of these compounds in chemical transformations (Batra et al., 1990). Additionally, the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones highlight the potential for creating derivatives with significant biological activity (Laroum et al., 2019).

Aplicaciones Científicas De Investigación

Plant Growth Regulation and Herbicidal Activity

Isoxazolone derivatives, including structures similar to 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, have been studied for their utility as plant growth regulators. They offer potential as herbicides and plant growth retardants, prepared through specific chemical reactions involving N-halogenocarbonylisoxazolone or 3-hydroxyisoxazole with various compounds. This research indicates the potential for these compounds to be applied in agricultural settings to control weed growth or modulate plant development (Chew et al., 1979).

Herbicidal Activity and HPPD Inhibition

Further investigation into isoxazole, nicotinic acid, and benzoic acid derivatives, including compounds structurally related to 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, has led to the identification of potent herbicidal agents. Specifically, these studies have found significant herbicidal activity in compounds targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, with one such compound demonstrating an IC50 value of 0.260 μM. The mechanism of action includes forming a bidentate complex with a metal ion and π-π stacking interactions, showcasing the potential for developing new green HPPD inhibitors (Fu et al., 2021).

Crystallographic Studies

Crystallographic and theoretical studies of arylidene-isoxazolone compounds, including those similar to the compound , have provided insights into their structural configurations and electronic properties. These studies reveal different configurations at the exocyclic C=C bond and employ density functional theory (DFT) to compare molecular geometry, vibrational frequencies, and electrostatic maps with experimental data. This research aids in understanding the physicochemical properties and potential applications of these compounds (Brancatelli et al., 2011).

Antimicrobial and Anti-inflammatory Agents

Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, featuring an aryl sulfonate moiety, has highlighted their potential as antimicrobial and anti-inflammatory agents. These compounds, synthesized through multi-component cyclo-condensation reactions, showcase the versatility of isoxazolone derivatives in medicinal chemistry, albeit focused on applications beyond drug use and side effects (Kendre et al., 2015).

Larvicidal Activity

The photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis has been explored, with some derivatives demonstrating larvicidal activity against Aedes aegypti. This research signifies the potential of isoxazolone-based compounds in developing environmentally friendly insecticides or larvicides, contributing to public health and pest control efforts (Sampaio et al., 2023).

Propiedades

IUPAC Name |

(4E)-4-[(4-hexoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-3-4-8-15-25-19-13-11-17(12-14-19)16-20-21(23-26-22(20)24)18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNYFWPSRRSINH-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-{[4-(Hexyloxy)phenyl]methylidene}-3-phenyl-4,5-dihydro-1,2-oxazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

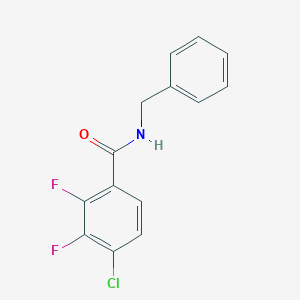

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

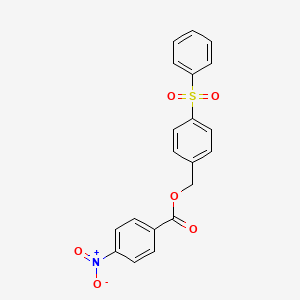

![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

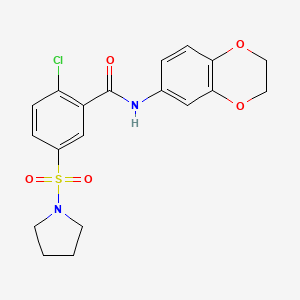

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)

![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)

![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)